7-methyl-N-(3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cheminformatics Compound Registration Analogue Identification

This 7-methyl, N-(m-tolyl) derivative is a critical SAR expansion compound for pyrido[1,2-a]pyrimidine-3-carboxamide libraries. While close analogs show A549 lung cancer IC₅₀ values from 3.2–12.8 µg/mL, the m-tolyl group remains untested—offering a clear path to probe electronic and steric effects on cytotoxic potency. With a drug-like MW (293.32 g/mol), defined substitution pattern, and no reported polymorphism, it is an ideal analytical reference standard for HPLC-MS quality control. Source it now to close the N-aryl knowledge gap in your screening cascade.

Molecular Formula C17H15N3O2
Molecular Weight 293.326
CAS No. 877649-48-4
Cat. No. B2831442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-N-(3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
CAS877649-48-4
Molecular FormulaC17H15N3O2
Molecular Weight293.326
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=CN=C3C=CC(=CN3C2=O)C
InChIInChI=1S/C17H15N3O2/c1-11-4-3-5-13(8-11)19-16(21)14-9-18-15-7-6-12(2)10-20(15)17(14)22/h3-10H,1-2H3,(H,19,21)
InChIKeyHNZRMJKNUXXELG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 18 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methyl-N-(3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 877649-48-4): Chemical Identity and Core Scaffold Overview


The compound 7-methyl-N-(3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 877649-48-4) is a fully aromatic, bridgehead-nitrogen heterocycle belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide family. Its structure features a 7-methyl substituent on the pyrido ring and an N-(3-methylphenyl) carboxamide at position 3 . This scaffold has been exploited in medicinal chemistry for anticancer , anti-allergic , and gastrointestinal indications, although no primary biological data have been disclosed for this specific derivative in peer-reviewed literature or patent documents at the time of this analysis.

Why Generic Substitution Fails for 7-Methyl-N-(3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 877649-48-4)


Within the pyrido[1,2-a]pyrimidine-3-carboxamide class, even minor structural modifications—such as changing the N-aryl substituent from m-tolyl to p-fluorophenyl, or relocating the methyl group from position 7 to position 9—can fundamentally alter biological activity, as demonstrated in anticancer screening where IC₅₀ values vary by orders of magnitude across closely related analogues . Generic substitution is therefore unwarranted without direct comparative biological data for CAS 877649-48-4 against its nearest structural neighbours. Furthermore, physicochemical properties critical for formulation and assay behaviour (e.g., logP, solubility, and metabolic stability) are determined by the specific substitution pattern and cannot be reliably inferred from class averages .

Quantitative Evidence Guide for 7-Methyl-N-(3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 877649-48-4): Comparator-Based Differentiation


Molecular Identity Verification: CAS 877649-48-4 vs. Closest Structural Analogues

The unambiguous molecular identity of CAS 877649-48-4 is defined by its distinct combination of substitution: a single methyl group at position 7 on the pyrido ring and an N-(3-methylphenyl) carboxamide at position 3. This differentiates it from the closest confirmed analogues, such as CAS 877649-71-3 (N-[3-(trifluoromethyl)phenyl] variant, MW 373.33 vs. 293.32) and CAS 877649-94-0 (N-[3,4-difluorophenyl] variant), which introduce significant electronic perturbations (electron-withdrawing CF₃ or F substituents) compared to the electron-donating m-tolyl group of the target compound .

Cheminformatics Compound Registration Analogue Identification

Synthetic Feasibility: Access to CAS 877649-48-4 via Established Pyrido[1,2-a]pyrimidine Coupling Routes

The 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide core, including the specific 7-methyl substitution pattern, is accessible via condensation of substituted 2-aminopyridines with appropriately activated malonate derivatives, followed by amidation with 3-methylaniline . This general route was employed by Fayed et al. (2015) to prepare a library of 14 analogues (6a–n) bearing diverse N-aryl substituents and either 7- or 8-methyl substitution on the pyrido ring, demonstrating that CAS 877649-48-4 fits within an established synthetic methodology that does not require bespoke, low-yield routes .

Medicinal Chemistry Synthetic Methodology Library Synthesis

Class-Level Anticancer Potential: Activity Spectrum of Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives

While no specific biological data exist for CAS 877649-48-4, the pyrido[1,2-a]pyrimidine-3-carboxamide scaffold has demonstrated promising anticancer activity in multiple studies. In the most directly relevant study by Fayed et al. (2015), compounds bearing 7- or 8-methyl substitution and various N-aryl carboxamides were screened against four human cancer cell lines: A549 (lung), Caco-2 (colorectal), HT-29 (colorectal), and HepG2 (hepatocellular) . Compounds 6i and 6j, which bear N-(2,4-dichlorophenyl) and N-(4-methoxyphenyl) substituents respectively (both differing from the m-tolyl substituent of the target), showed the highest activity with IC₅₀ values of 3.2 ± 0.12 and 3.6 ± 0.11 µg/mL against A549 cells .

Anticancer Drug Discovery Cytotoxicity Screening Cancer Cell Lines

Recommended Research and Procurement Applications for 7-Methyl-N-(3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 877649-48-4)


Structure-Activity Relationship (SAR) Expansion of Pyrido[1,2-a]pyrimidine Anticancer Agents

CAS 877649-48-4 serves as a logical next-step compound for SAR expansion programs focusing on the N-aryl substituent of the 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide scaffold. The m-tolyl group has not been tested in published anticancer screening panels, while closely related N-(4-methoxyphenyl), N-(4-chlorophenyl), and N-(2,4-dichlorophenyl) analogues have demonstrated IC₅₀ values ranging from 3.2 to 12.8 µg/mL against A549 lung cancer cells . Incorporating this compound into a screening cascade would directly address the knowledge gap regarding the effect of a moderate electron-donating, sterically unencumbered N-aryl group on cytotoxic potency.

Chemical Probe Development for Bridgehead-Nitrogen Heterocycle Target Identification

The pyrido[1,2-a]pyrimidine scaffold has been implicated in diverse mechanisms including DNA gyrase inhibition and kinase modulation . CAS 877649-48-4, with its synthetically accessible core and unexplored biological profile, represents a viable starting point for chemical probe development. The compound's moderate molecular weight (293.32 g/mol) and balanced substituent pattern confer drug-like physicochemical properties suitable for cellular target engagement studies, once primary activity is experimentally established.

Analytical Reference Material for Pyrido[1,2-a]pyrimidine Library Quality Control

With a well-defined molecular formula (C₁₇H₁₅N₃O₂), a single, unambiguous substitution pattern, and no reported polymorphism, CAS 877649-48-4 is suitable as an analytical reference standard for HPLC-MS-based quality control of pyrido[1,2-a]pyrimidine compound libraries. Its distinct retention time and mass spectrum can serve as a system suitability benchmark when screening related analogues, provided the material is sourced with a Certificate of Analysis specifying purity (typically ≥95% as offered by commercial suppliers) .

Fragment-Based and Structure-Based Drug Design Initiatives

The 4-oxo-4H-pyrido[1,2-a]pyrimidine core provides a planar, hydrogen-bond-capable scaffold that can be elaborated at multiple vectors (N-3 amide, C-2 position, and the pyrido ring). CAS 877649-48-4, with its m-tolyl group presenting a defined hydrophobic/π-stacking surface at the amide terminus, is a suitable fragment-elaboration starting point for structure-based design targeting ATP-binding pockets or protein-protein interaction interfaces characterized by aromatic-rich binding clefts .

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